Enteromycin carboxamide
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Overview
Description
Enteromycin carboxamide is a synthetic organic compound known for its antibacterial properties. It exhibits activity against both Gram-negative and Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Enteromycin carboxamide can be synthesized through the amidation of carboxylic acid substrates. This process involves the activation of carboxylic acids, which can be achieved using various methods such as catalytic amidation, non-catalytic amidation, and transamidation . The activation of carboxylic acids often requires catalysts or coupling reagents to convert them into more reactive intermediates like anhydrides, acyl imidazoles, or acyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amidation can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Enteromycin carboxamide undergoes various chemical reactions, including:
Methylation: Adding a methyl group to the compound.
Amidation: Formation of amide bonds.
Degradation: Breaking down the compound into smaller molecules.
Catalytic Reduction: Reducing the compound using a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include methylating agents, amines for amidation, and reducing agents for catalytic reduction. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, methylation results in methylated derivatives, while amidation produces amide bonds, and catalytic reduction yields reduced forms of the compound .
Scientific Research Applications
Enteromycin carboxamide has been explored for various scientific research applications, including:
Chemistry: Studying its chemical properties and reactions.
Biology: Investigating its antibacterial activity against different bacterial strains.
Medicine: Exploring its potential as an antimicrobial agent for treating bacterial infections.
Industry: Potential applications in developing antibacterial coatings and materials
Mechanism of Action
The exact mechanism of action of enteromycin carboxamide is not fully understood. it is known to exhibit antibacterial activity by targeting bacterial cells and disrupting their functions. The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Seligocidin: Another antibacterial compound with similar properties.
BRN2416858: A compound with comparable antibacterial activity.
Uniqueness
Enteromycin carboxamide is unique due to its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria.
Properties
Molecular Formula |
C6H9N3O4 |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-[[(E)-3-amino-3-oxoprop-1-enyl]amino]-N-methoxy-2-oxoethanimine oxide |
InChI |
InChI=1S/C6H9N3O4/c1-13-9(12)4-6(11)8-3-2-5(7)10/h2-4H,1H3,(H2,7,10)(H,8,11)/b3-2+,9-4+ |
InChI Key |
WWUHEQGWFDDSQX-DSXPNFDZSA-N |
Isomeric SMILES |
CO/[N+](=C/C(=O)N/C=C/C(=O)N)/[O-] |
Canonical SMILES |
CO[N+](=CC(=O)NC=CC(=O)N)[O-] |
Origin of Product |
United States |
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